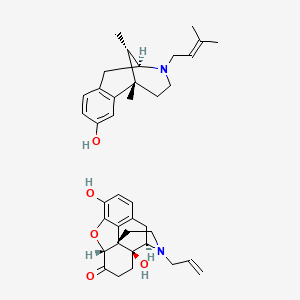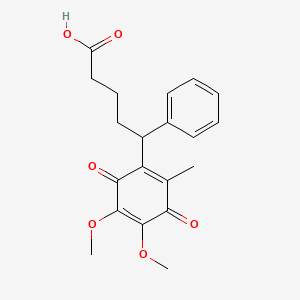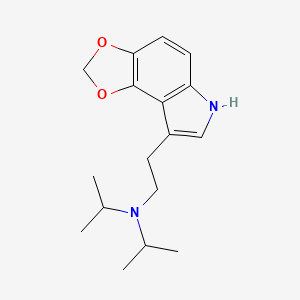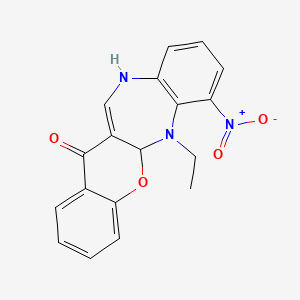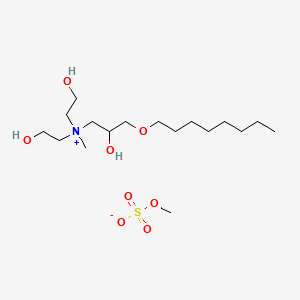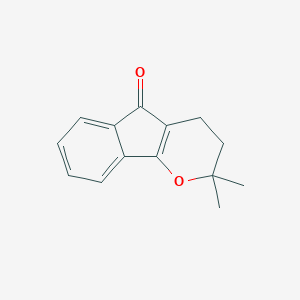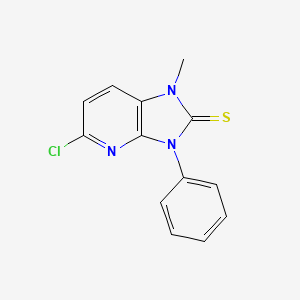
(15S)-15-Methyl PGF2beta
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(15S)-15-Methyl PGF2beta is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin involved in various physiological processes. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly noted for its role in reproductive biology and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (15S)-15-Methyl PGF2beta typically involves the modification of the prostaglandin F2alpha structure. The synthetic route includes several steps such as esterification, reduction, and selective methylation. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(15S)-15-Methyl PGF2beta undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other functional groups.
Substitution: This involves replacing one functional group with another, which can be useful in creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
(15S)-15-Methyl PGF2beta has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: Researchers use it to investigate the role of prostaglandins in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in reproductive health, including labor induction and the treatment of certain reproductive disorders.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of (15S)-15-Methyl PGF2beta involves binding to specific prostaglandin receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways that lead to various physiological responses. The molecular targets include G-protein coupled receptors, which mediate the effects of prostaglandins on smooth muscle contraction, inflammation, and other processes.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F2alpha: The natural analog with similar biological activity.
15-Methyl PGF2alpha: Another synthetic analog with slight structural differences.
Prostaglandin E2: A related compound with different receptor affinities and physiological effects.
Uniqueness
(15S)-15-Methyl PGF2beta is unique due to its specific methylation at the 15th position, which can alter its receptor binding affinity and biological activity compared to other prostaglandins. This modification can make it more potent or selective in certain therapeutic applications.
Properties
CAS No. |
35700-24-4 |
|---|---|
Molecular Formula |
C21H36O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18-,19-,21+/m1/s1 |
InChI Key |
DLJKPYFALUEJCK-ZCLMMZAKSA-N |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


